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molecular formula C6H14O4 B032615 1,1,1,2-Tetramethoxyethane CAS No. 34359-77-8

1,1,1,2-Tetramethoxyethane

Cat. No. B032615
M. Wt: 150.17 g/mol
InChI Key: VPZFYLQMPOIPKH-UHFFFAOYSA-N
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Patent
US06822124B2

Procedure details

The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC[C:4]([O:9][CH3:10])([O:7][CH3:8])[O:5][CH3:6].C(#N)C=CCC>>[CH:4]([O:9][CH3:10])([O:7][CH3:8])[O:5][CH3:6].[CH:4]([O:5][CH3:6])=[O:7].[CH3:6][O:5][CH2:4][O:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(OC)(OC)OC
Step Two
Name
pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CCC)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(OC)(OC)OC
Name
Type
product
Smiles
C(=O)OC
Name
Type
product
Smiles
COCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06822124B2

Procedure details

The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC[C:4]([O:9][CH3:10])([O:7][CH3:8])[O:5][CH3:6].C(#N)C=CCC>>[CH:4]([O:9][CH3:10])([O:7][CH3:8])[O:5][CH3:6].[CH:4]([O:5][CH3:6])=[O:7].[CH3:6][O:5][CH2:4][O:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(OC)(OC)OC
Step Two
Name
pentenenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=CCC)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(OC)(OC)OC
Name
Type
product
Smiles
C(=O)OC
Name
Type
product
Smiles
COCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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